molecular formula C15H14BrNO3 B11611367 ethyl (5E)-5-(3-bromobenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl (5E)-5-(3-bromobenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11611367
M. Wt: 336.18 g/mol
InChI Key: VBAOHLXVNOQLIV-XYOKQWHBSA-N
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Description

Ethyl (5E)-5-(3-bromobenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a bromobenzylidene group attached to the pyrrole ring, which imparts unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5E)-5-(3-bromobenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the condensation of 3-bromobenzaldehyde with ethyl 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene moiety through an aldol condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5E)-5-(3-bromobenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzylidene group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding benzyl derivative using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Major Products Formed

    Substitution: Formation of substituted benzylidene derivatives.

    Reduction: Formation of benzyl derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Ethyl (5E)-5-(3-bromobenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (5E)-5-(3-bromobenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. The bromobenzylidene group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (5E)-5-(3-bromobenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H14BrNO3

Molecular Weight

336.18 g/mol

IUPAC Name

ethyl (5E)-5-[(3-bromophenyl)methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate

InChI

InChI=1S/C15H14BrNO3/c1-3-20-15(19)13-9(2)17-12(14(13)18)8-10-5-4-6-11(16)7-10/h4-8,18H,3H2,1-2H3/b12-8+

InChI Key

VBAOHLXVNOQLIV-XYOKQWHBSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C\C2=CC(=CC=C2)Br)/N=C1C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=CC=C2)Br)N=C1C)O

Origin of Product

United States

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